molecular formula C5H4BrClN2 B13147613 2-Bromo-5-chloro-4-methylpyrimidine

2-Bromo-5-chloro-4-methylpyrimidine

Cat. No.: B13147613
M. Wt: 207.45 g/mol
InChI Key: KGDQPSQFWZUACC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methylpyrimidine typically involves the bromination and chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-chloro-4-methylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyrimidine
  • 5-Chloro-4-methylpyrimidine
  • 2-Chloro-5-bromopyrimidine

Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-methylpyrimidine is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct advantages in certain chemical reactions and applications .

Properties

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

2-bromo-5-chloro-4-methylpyrimidine

InChI

InChI=1S/C5H4BrClN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3

InChI Key

KGDQPSQFWZUACC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Cl)Br

Origin of Product

United States

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